molecular formula C23H16ClN3O6 B3919135 N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3919135
M. Wt: 465.8 g/mol
InChI Key: SLFVQCDQVYHILM-UHFFFAOYSA-N
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Description

N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a nitrobenzamido group, and a methoxyphenyl group

Preparation Methods

The synthesis of N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form an intermediate, which is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The amide group can participate in condensation reactions with other carboxylic acids or amines to form new compounds.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[(2-chloro-5-nitrobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6/c1-32-20-11-14(25-22(28)16-12-15(27(30)31)7-8-17(16)24)6-9-18(20)26-23(29)21-10-13-4-2-3-5-19(13)33-21/h2-12H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFVQCDQVYHILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
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N-[4-(2-Chloro-5-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

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